(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride
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Overview
Description
(2R*)-2-Amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (2R)-oxolan-2-yl derivatives, and performing a series of chemical reactions to introduce the amino and carboxylic acid groups.
Asymmetric Synthesis: Utilizing chiral catalysts or auxiliaries to achieve the desired stereochemistry during the synthesis process.
Enzymatic Synthesis: Employing enzymes to catalyze specific reactions, ensuring high stereochemical purity.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions. The process involves:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and pH to maximize yield and purity.
Purification Techniques: Implementing methods such as crystallization, distillation, and chromatography to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions: (2R*)-2-Amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Converting the amino group to an amine oxide.
Reduction: Reducing the carboxylic acid group to an alcohol.
Substitution: Replacing functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R*)-2-Amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as metabolic disorders and neurological conditions.
Industry: Employed in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating biochemical pathways related to disease processes, such as metabolic pathways or signal transduction pathways.
Comparison with Similar Compounds
(2R*)-2-Amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride is compared with similar compounds to highlight its uniqueness:
Similar Compounds: (2S)-2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid hydrochloride, (2R)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride.
Uniqueness: The presence of the oxolan-2-yl group and the specific stereochemistry contribute to its distinct properties and applications.
This compound's unique structure and versatile applications make it a valuable tool in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic uses highlight its importance in advancing scientific knowledge and developing new technologies.
Properties
CAS No. |
2613299-80-0 |
---|---|
Molecular Formula |
C7H14ClNO3 |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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